molecular formula C21H22N2O4 B11073616 3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B11073616
M. Wt: 366.4 g/mol
InChI Key: HTAMEHQCQYNYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a pyrrole moiety

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The methoxy groups can be substituted under specific conditions, such as demethylation using boron tribromide (BBr3).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and demethylating agents like BBr3. The major products formed depend on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H22N2O4/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)22-14-15-6-8-17(9-7-15)23-10-4-5-11-23/h4-13H,14H2,1-3H3,(H,22,24)

InChI Key

HTAMEHQCQYNYOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.